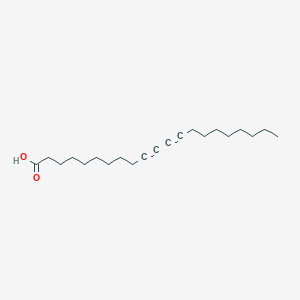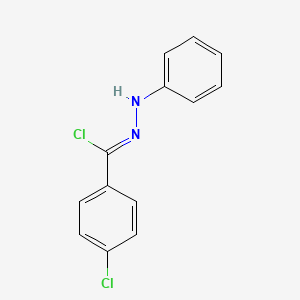
Piperidine, 5-ethenyl-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine, 5-ethenyl-2-methyl-, is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group at the 5-position and a methyl group at the 2-position of the piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 5-ethenyl-2-methyl-, can be achieved through various methods. One common approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method includes the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring . The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes. For example, the hydrogenation of pyridine over a molybdenum disulfide catalyst is a well-established method for producing piperidine on an industrial scale . This process is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 5-ethenyl-2-methyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ethenyl and methyl groups, which can participate in different chemical transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the ethenyl group to form corresponding ketones or aldehydes.
Reduction: Hydrogenation using palladium or platinum catalysts can reduce the ethenyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl group can yield ketones or aldehydes, while reduction can produce ethyl-substituted piperidines .
Scientific Research Applications
Piperidine, 5-ethenyl-2-methyl-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of piperidine, 5-ethenyl-2-methyl-, involves its interaction with specific molecular targets and pathways. The ethenyl and methyl groups can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness
Piperidine, 5-ethenyl-2-methyl-, is unique due to the presence of both ethenyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives. These functional groups can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5-ethenyl-2-methylpiperidine |
InChI |
InChI=1S/C8H15N/c1-3-8-5-4-7(2)9-6-8/h3,7-9H,1,4-6H2,2H3 |
InChI Key |
UDDWJKJREIHMFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CN1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4,6-Triazaspiro[4.4]nonane](/img/structure/B13828708.png)
![N2-[(2R)-4-(Hydroxyamino)-2-(2-naphthalenylmethyl)-1,4-dioxobutyl]-L-arginyl-L-tryptophyl-L-alpha-glutamine](/img/structure/B13828715.png)
![2-(2-Bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13828723.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13828730.png)
![Dodecanoyl-dimethyl-[3-(oxidoazaniumyl)propyl]azanium](/img/structure/B13828732.png)
![N'-acetyl-5-(trifluoromethyl)thieno[3,2-b]pyridine-6-carbohydrazide](/img/structure/B13828739.png)
![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13828754.png)





